Azulene, 1-bromo-3-nitro- Azulene, 1-bromo-3-nitro-
Brand Name: Vulcanchem
CAS No.: 41321-60-2
VCID: VC19624515
InChI: InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H
SMILES:
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol

Azulene, 1-bromo-3-nitro-

CAS No.: 41321-60-2

Cat. No.: VC19624515

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

Azulene, 1-bromo-3-nitro- - 41321-60-2

Specification

CAS No. 41321-60-2
Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
IUPAC Name 1-bromo-3-nitroazulene
Standard InChI InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H
Standard InChI Key XDOXYEAGEVSRIH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C(C=C2[N+](=O)[O-])Br)C=C1

Introduction

Structural and Chemical Identity

Azulene, 1-bromo-3-nitro- belongs to the class of azulene derivatives, which are distinguished by their nonalternant aromatic structure comprising fused cycloheptatriene and cyclopentadiene rings. The compound’s molecular formula is C₁₀H₆BrNO₂, with a molar mass of 252.06 g/mol. Its IUPAC name, 1-bromo-3-nitroazulene, reflects the substitution pattern: bromine at carbon 1 and a nitro group at carbon 3 (Figure 1).

Electronic and Steric Effects

The bromine atom, an electron-withdrawing group (EWG), and the nitro group, a strong meta-directing EWG, create a synergistic electronic effect that polarizes the azulene π-system. This polarization is critical for understanding the compound’s reactivity in further functionalization reactions . Steric interactions between the bulky nitro group and adjacent substituents may also influence regioselectivity in subsequent reactions.

Synthesis and Reaction Pathways

Nitration of Azulene

The synthesis of 1-bromo-3-nitroazulene typically begins with the nitration of azulene. As reported by Razus et al., azulene undergoes nitration using fuming nitric acid (HNO₃) in the presence of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) at low temperatures (–78°C) . This step introduces the nitro group at position 3, yielding 3-nitroazulene as an intermediate.

Reaction Conditions

  • Temperature: –78°C to room temperature

  • Reagents:

    • Fuming HNO₃ (3 equiv)

    • Cu(NO₃)₂·3H₂O (3 equiv)

    • Acetic anhydride (solvent)

  • Reaction Time: 15 minutes

Bromination of 3-Nitroazulene

The bromination step employs N-bromosuccinimide (NBS) to introduce bromine at position 1. This reaction proceeds in methylene chloride (CH₂Cl₂) under ambient conditions, with the nitro group directing bromination to the adjacent position due to its electron-withdrawing nature .

Key Observations

  • Yield: 25% for 3-bromo-1-nitroazulene

  • Byproducts:

    • 1,3-Dinitroazulene (2.3% yield)

    • Unreacted starting material (63% recovery)

Purification Strategy

Chromatographic separation on silica gel using petroleum ether:methylene chloride (9:1 to 3:1) effectively isolates the target compound from byproducts .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of 1-bromo-3-nitroazulene (CDCl₃, δ ppm) reveals distinct proton environments influenced by substituents:

  • Aromatic protons:

    • δ 7.12 (t, J = 9.6 Hz, 1H, H5)

    • δ 7.26 (t, J = 9.6 Hz, 1H, H7)

    • δ 7.63 (t, J = 9.6 Hz, 1H, H6)

  • Methyl groups: Absent, confirming the absence of alkyl substituents.

¹³C-NMR data further corroborate the structure, with deshielding effects observed at C2 (–1.62 ppm) and C3a (–1.53 ppm) due to the nitro group’s anisotropy .

UV-Visible Spectroscopy

The UV-Vis spectrum exhibits two primary absorption bands:

  • Visible region: A hypsochromic-shifted band at 400–485 nm, attributed to the nitro group’s electron-withdrawing effect .

  • Near-infrared region: A weaker azulene-centric band at ~630 nm, slightly perturbed by substituents .

Table 1: Key Spectral Data

TechniqueKey ObservationsCitation
¹H-NMR (CDCl₃)δ 7.12 (H5), δ 7.26 (H7), δ 7.63 (H6)
UV-Visλ_max = 400–485 nm (hypsochromic shift)
IRν(NO₂) = 1520 cm⁻¹, ν(C-Br) = 560 cm⁻¹

Applications and Research Frontiers

Organic Synthesis

1-Bromo-3-nitroazulene acts as a versatile intermediate for synthesizing:

  • Heterocyclic compounds: Via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

  • Dyes and pigments: The extended π-system and substituent-dependent absorption maxima (400–630 nm) make it a candidate for near-infrared dyes .

Materials Science

The compound’s nonlinear optical (NLO) properties, inferred from its polarized π-system, suggest potential in:

  • Photonic devices: As a chromophore in waveguides or optical limiters.

  • Organic semiconductors: Pending doping studies to assess charge transport efficiency .

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